7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is a useful research compound. Its molecular formula is C9H5FN2O3 and its molecular weight is 208.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activity
7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is a compound with significant applications in the synthesis of antibacterial agents. Research has shown its derivatives to be effective against various Gram-positive and Gram-negative bacterial strains, indicating its potential as a base for developing new antibacterial drugs. The structure-activity relationships of these compounds are also a key area of study, providing insights into optimizing their antibacterial efficacy (Kumar et al., 2014).
Antimycobacterial Activities
Studies have synthesized and evaluated novel fluoroquinolones derived from this compound for their effectiveness against Mycobacterium tuberculosis. These derivatives show promising in vitro and in vivo activities, indicating their potential as antimycobacterial agents. The research also includes testing for the ability to inhibit DNA gyrase activity, a key mechanism in combating bacterial infections (Senthilkumar et al., 2009).
Photostability and Phototoxicity
The photochemistry of fluorinated quinolone carboxylic acids, related to this compound, has been explored to understand their photostability and phototoxicity. This research is crucial for developing safe and effective antibacterial drugs, as phototoxicity can be a significant concern in drug design (Fasani et al., 1999).
Novel Synthesis Methods
The synthesis of novel fluoroquinolones and their derivatives, which include the this compound structure, is a significant area of research. Developing efficient synthesis methods is crucial for producing these compounds at a scale suitable for further study and potential pharmaceutical applications (Zhang et al., 2019).
Antibacterial Agents and SAR
The development of quinolone antibiotics, including derivatives of this compound, has been focused on enhancing antibacterial activities. These efforts include studying the structure-activity relationships to understand how changes in the molecular structure affect antibacterial efficacy and spectrum (Matsumoto et al., 1984).
Safety and Hazards
Properties
IUPAC Name |
7-fluoro-3-oxo-4H-quinoxaline-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O3/c10-4-1-2-5-6(3-4)11-7(9(14)15)8(13)12-5/h1-3H,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZKEQPMRAESGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(C(=O)N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30614790 |
Source
|
Record name | 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30614790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-79-4 |
Source
|
Record name | 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30614790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.